molecular formula C20H23ClN6O4 B2825039 methyl 2-(8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 896678-74-3

methyl 2-(8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2825039
CAS No.: 896678-74-3
M. Wt: 446.89
InChI Key: XVNQFEREGUGYMV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a purine ring, and an acetate group. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Purines are biologically significant and are part of DNA and RNA molecules .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The piperazine ring is a saturated cyclic amine, while the purine ring is an aromatic heterocycle .


Chemical Reactions Analysis

Piperazines can undergo a variety of reactions, including acylation and alkylation . The purine ring, being an aromatic system, can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazines are generally soluble in organic solvents .

Scientific Research Applications

Pharmacological Activity and Biochemical Interactions

  • Dopamine Receptor Antagonism : A study developed a sensitive assay for determining the concentration of a dopamine D4 receptor antagonist in human plasma and urine, highlighting its potential antipsychotic applications (Chavez-Eng, Constanzer, & Matuszewski, 1997).
  • Anticancer Activity : Research into novel compounds, including those with piperazine structures, has shown promising anticancer activities. For instance, compounds were synthesized and evaluated for their potential against breast cancer cells, demonstrating the significant role of such molecules in developing new therapeutic agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
  • Analgesic Potential : A novel diamide compound was studied for its efficacy in relieving inflammatory and neuropathic pain in rat models. This research underscores the molecule's utility in exploring new pain management solutions (Kam, Back, Kang, Kim, Kim, Rhim, Nah, Chung, Kim, Choi, Na, & Choo, 2012).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : The compound has been involved in synthetic routes to produce novel derivatives with potential biological activity. This includes the creation of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which were investigated for their antihypertensive properties (Meyer, Tomcufcik, Chan, & Haug, 1989).
  • Metal-Based Chemotherapy : The molecule's derivatives have been explored in the context of metal-based chemotherapy against tropical diseases, demonstrating the compound's versatility in drug design and therapeutic application (Navarro, Cisneros-Fajardo, Lehmann, Sánchez-Delgado, Atencio, Silva, Lira, & Urbina, 2001).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of biologically active functional groups in its structure, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O4/c1-24-18-17(19(29)23-20(24)30)27(12-16(28)31-2)15(22-18)11-25-6-8-26(9-7-25)14-5-3-4-13(21)10-14/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQFEREGUGYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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